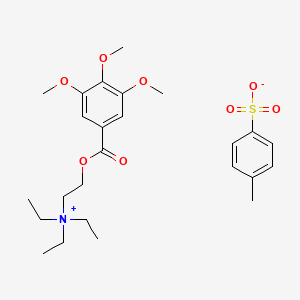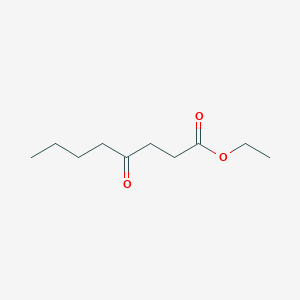
(Z)-3-Amino-4,4,4-trifluorobut-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-Amino-4,4,4-trifluorobut-2-enamide, also known as Z-FAB, is a synthetic organic compound with a wide range of applications in pharmaceuticals, biochemistry, and material science. Z-FAB is a versatile molecule that is relatively easy to synthesize and has a wide range of chemical reactivity. This makes it an ideal molecule for use in a variety of research and industrial applications.
Aplicaciones Científicas De Investigación
Asymmetric Synthesis and Enantioselectivity
(Z)-3-Amino-4,4,4-trifluorobut-2-enamide and related compounds have been explored for their role in the asymmetric synthesis of amino acids. A study detailed a method for synthesizing (S)- and (R)-3-amino-4,4,4-trifluorobutanoic acid with high chemical yield and enantioselectivity, emphasizing its practicality for large-scale synthesis (Soloshonok et al., 2006). Another research developed a practical approach to access enantiopure β-perfluoroalkyl-β-amino acids, highlighting the method's cost-effectiveness and simplicity (Ishida et al., 2009).
Structural Studies and Physicochemical Properties
Studies on regioisomeric amino enones, including this compound, have been conducted to understand their structure and physicochemical properties. A research contrasted the properties of different amino enones and examined how the position of the amino group relative to the CF3 substituent affects the electron density distribution and intermolecular hydrogen bonding, which influences the crystal packing mode of these compounds (Slepukhin et al., 2020).
Catalytic Applications and Synthetic Utility
The compound has been used in catalysis and as a building block in chemical synthesis. A study reported a Ru/Yb-system catalyzed Z-selective hydroamidation of terminal alkynes with secondary amides and imides, demonstrating the scope and selectivity for the synthesis of Z-configured anti-Markovnikov enamides (Buba et al., 2011). Moreover, the Pd-catalyzed oxidative amidation of conjugated olefins was explored, providing a highly stereoselective synthesis method for Z-enamides (Ji Min Lee et al., 2006).
Propiedades
IUPAC Name |
(Z)-3-amino-4,4,4-trifluorobut-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3N2O/c5-4(6,7)2(8)1-3(9)10/h1H,8H2,(H2,9,10)/b2-1- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPNIGIDASPUAM-UPHRSURJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)N)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C(F)(F)F)\N)\C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














